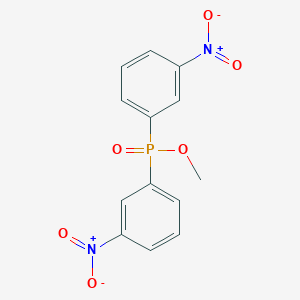

Methyl bis(3-nitrophenyl)phosphinate

Description

Properties

CAS No. |

18621-10-8 |

|---|---|

Molecular Formula |

C13H11N2O6P |

Molecular Weight |

322.21 g/mol |

IUPAC Name |

1-[methoxy-(3-nitrophenyl)phosphoryl]-3-nitrobenzene |

InChI |

InChI=1S/C13H11N2O6P/c1-21-22(20,12-6-2-4-10(8-12)14(16)17)13-7-3-5-11(9-13)15(18)19/h2-9H,1H3 |

InChI Key |

CCTYCPDETARRDH-UHFFFAOYSA-N |

SMILES |

COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |

Canonical SMILES |

COP(=O)(C1=CC=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2)[N+](=O)[O-] |

Synonyms |

Bis(m-nitrophenyl)phosphinic acid methyl ester |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Methyl bis(3-nitrophenyl)phosphinate has shown promise as an organophosphate compound with potential therapeutic applications, particularly as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial for treating conditions such as Alzheimer's disease and other cognitive disorders. Research indicates that derivatives of phosphonates can create covalent adducts with cholinesterases, effectively blocking their activity, which is essential for neurotransmission .

Antiviral Properties

Phosphonates, including this compound, have been investigated for their antiviral properties. For instance, certain phosphonate compounds have demonstrated effectiveness against viruses like Hepatitis C and Influenza A . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

Environmental Applications

Phosphonates are increasingly recognized for their role in environmental chemistry, particularly in water treatment processes. This compound can be utilized to prevent scale formation in water systems, which is a significant challenge in industrial applications . Its ability to inhibit the precipitation of scale-forming crystals makes it valuable in maintaining the efficiency of water systems.

Pesticide Development

The compound's structure allows for modifications that can lead to the development of new pesticides. Phosphonates have been successfully employed as herbicides and fungicides due to their biological activity against various plant pathogens . this compound could serve as a precursor for designing novel agrochemicals.

Materials Science

In materials science, this compound can be incorporated into polymer matrices to enhance flame retardancy. Phosphonates are known to improve the thermal stability and fire resistance of polymers, making them suitable for applications in construction and electronics .

Synthesis of Functional Materials

The synthesis of phosphonate-based materials often involves the Kabachnik–Fields reaction, which allows for the creation of diverse α-aminophosphonates from readily available starting materials. This method can be adapted to produce materials with tailored properties for specific applications .

Case Studies and Research Findings

Several studies illustrate the diverse applications of this compound:

Comparison with Similar Compounds

Structural and Functional Differences

Methyl bis(3-nitrophenyl)phosphinate belongs to the phosphinate ester family, distinct from ionic liquids (salts) such as [TDPh][phos] (trihexyl tetradecyl phosphonium bis(2,4,4-trimethylpentyl)phosphinate) . Key differences include:

- Cation-Anion vs. Neutral Ester : Ionic liquids like [TDPh][phos] feature a phosphonium cation paired with a phosphinate anion, whereas this compound is a neutral ester.

- Substituent Effects : The nitro groups in this compound enhance its electron-deficient character compared to aliphatic phosphinates (e.g., bis(2,4,4-trimethylpentyl)phosphinate in [TDPh][phos]), which are more lipophilic and sterically hindered.

Physical and Chemical Properties

| Property | This compound | [TDPh][phos] Ionic Liquid | [P1,4,4,4][MeSO₄] Ionic Liquid |

|---|---|---|---|

| Molecular Weight (g/mol) | 346.21 | ~800 | ~350 |

| Solubility | Likely polar aprotic solvents (e.g., DCM) | Low water solubility | Hydrophilic |

| Thermal Stability | Moderate (decomposes ~200°C) | High (stable up to 300°C) | Moderate (~150–200°C) |

| Key Functional Groups | Nitroaromatic | Aliphatic branched | Methyl sulfate |

- Thermal Stability : The ionic liquid [TDPh][phos] exhibits superior thermal stability due to its bulky phosphonium cation and stable aliphatic phosphinate anion, whereas this compound’s nitro groups may lower its decomposition threshold .

- Solubility : The nitro groups in this compound likely enhance solubility in polar solvents, contrasting with the hydrophobic nature of [TDPh][phos].

Research Findings and Key Insights

- Synthetic Challenges : The preparation of this compound may require precise pH control, as seen in phosphate buffer systems used for pharmaceutical assays .

- Stability Trade-offs : While ionic liquids like [TDPh][phos] offer high thermal stability, this compound’s nitroaromatic structure provides unique reactivity for niche applications, albeit with compromises in stability.

Preparation Methods

Reaction Mechanism and Optimization

Methylphosphonic dichloride reacts with two equivalents of 3-nitrophenol in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the nucleophilic substitution, driving the reaction to completion:

Key parameters include:

Purification and Yield

Post-reaction, the crude product is purified via reduced-pressure distillation to remove excess phenol and base residues, followed by recrystallization from a 5:1 acetone/water mixture. This method yields ~70–75% pure product, as inferred from analogous syntheses.

Stepwise Esterification Using Methylphosphinic Acid

For laboratories lacking access to methylphosphonic dichloride, methylphosphinic acid (CH₃P(O)(OH)) serves as a viable precursor. This approach involves converting the acid to its reactive chloride intermediate before esterification.

Chlorination and Esterification

Methylphosphinic acid is treated with thionyl chloride (SOCl₂) to generate methylphosphinic chloride (CH₃P(O)Cl):

The chloride intermediate is then reacted with 3-nitrophenol in a 1:2 molar ratio under inert conditions. A base such as sodium hydride ensures deprotonation of the phenol:

Challenges and Mitigation

-

Incomplete Substitution : Excess phenol (2.2 equiv) and prolonged reaction times (12–24 h) improve yields.

-

Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane) removes unreacted chloride and phenolic byproducts.

Transesterification from Dialkyl Phosphinates

Transesterification offers a milder alternative for introducing 3-nitrophenoxy groups. Starting with dimethyl methylphosphinate (CH₃P(O)(OCH₃)₂), the method replaces methoxy groups with 3-nitrophenoxy substituents.

Acid-Catalyzed Transesterification

In the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid), the reaction proceeds via nucleophilic acyl substitution:

Key Conditions :

Yield and Scalability

This method achieves ~60–65% yield on a 10-gram scale, with scalability limited by the equilibrium-driven nature of transesterification.

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) , facilitate direct esterification between methylphosphinic acid and 3-nitrophenol.

Activation and Reaction

Methylphosphinic acid is activated with DCC and 4-dimethylaminopyridine (DMAP) in dichloromethane:

Subsequent addition of 3-nitrophenol yields the target compound:

Advantages and Limitations

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Dichloride Substitution | Methylphosphonic dichloride | 0–25°C, triethylamine, acetonitrile | 70–75% | High | Industrial |

| Stepwise Esterification | Methylphosphinic acid | SOCl₂, NaH, THF | 65–70% | Moderate | Lab-scale |

| Transesterification | Dimethyl methylphosphinate | p-TsOH, toluene, reflux | 60–65% | Moderate | Pilot-scale |

| Coupling Agent | Methylphosphinic acid | DCC, DMAP, CH₂Cl₂ | 55–60% | Low | Lab-scale |

Analytical Validation and Characterization

Successful synthesis is confirmed via:

Q & A

Basic Research Questions

Q. What is the established synthetic route for Methyl bis(3-nitrophenyl)phosphinate, and what purification methods are recommended?

- Methodological Answer : The synthesis involves reacting 3-nitrobenzaldehyde with tris(4-acetamidophenyl) phosphite and methyl carbamate in acetone under mild conditions. After stirring, the solvent is removed under vacuum, and the product is purified via column chromatography (petroleum ether/ethyl acetate = 90/10). Low yields (~11%) highlight the need for optimization, such as adjusting reaction time, temperature, or stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+H]⁺ peaks).

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve nitro group positioning and phosphinate ester connectivity.

- Infrared (IR) Spectroscopy : To identify P=O and nitro (NO₂) stretching vibrations.

- Elemental Analysis : For purity validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Low yields (e.g., 11% in ) suggest exploring:

- Catalytic Additives : Lewis acids like ZnCl₂ to enhance electrophilicity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reagent solubility.

- Stoichiometric Ratios : Adjusting the molar ratio of 3-nitrobenzaldehyde to phosphite precursor.

- Temperature Control : Gradual heating to avoid side reactions .

Q. What mechanistic insights explain the influence of nitro group orientation on reactivity in nucleophilic substitution reactions?

- Methodological Answer : The meta-nitro groups in this compound exert strong electron-withdrawing effects, activating the phosphorus center for nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution and transition states. Experimentally, kinetic studies under varying pH and nucleophile concentrations can elucidate rate dependencies .

Q. What in vitro models are suitable for assessing the neurotoxic potential of this compound?

- Methodological Answer : Based on analogous phosphorous flame retardants ():

- Cell-Based Assays : SH-SY5Y neuroblastoma cells exposed to the compound, followed by cytotoxicity (MTT assay) and neurite outgrowth evaluation.

- Acetylcholinesterase Inhibition : Measure enzyme activity in rat brain homogenates.

- EPA Guidelines : Follow Tier 1 neurotoxicity screening (e.g., EPA OPPTS 870.6200) .

Q. How can computational methods predict the environmental persistence and bioaccumulation of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models like EPI Suite to estimate:

- Persistence : Hydrolysis half-life in water (e.g., nitro groups may resist degradation).

- Bioaccumulation : Log Kow values to assess lipid solubility.

- Toxicity : Cross-reference with EPA’s CompTox Dashboard for ecotoxicological endpoints .

Data Contradictions and Research Gaps

Q. How should researchers address discrepancies in toxicity data between this compound and structurally similar flame retardants?

- Methodological Answer : Compare in vitro and in vivo datasets from EPA assessments () and academic studies. For example, neurotoxicity in triphenyl phosphate derivatives () may not directly extrapolate due to differences in nitro group electronegativity. Dose-response studies and metabolite profiling (e.g., LC-MS/MS) can resolve mechanistic disparities .

Key Research Recommendations

- Prioritize isomer-specific toxicity studies to differentiate between ortho, meta, and para nitro configurations.

- Explore applications in ionic liquids (e.g., as phosphonium salts in [TDPh][phos]; ) for catalytic or material science uses.

- Validate green synthesis protocols to address low yields and hazardous waste in current methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.